molecular formula C13H16N2O3 B8341465 [1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8341465
M. Wt: 248.28 g/mol
InChI Key: GUYFKNCYVDHZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-[1-(5-cyanofuran-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-12(2,3)18-11(16)15-13(6-7-13)10-5-4-9(8-14)17-10/h4-5H,6-7H2,1-3H3,(H,15,16)

InChI Key

GUYFKNCYVDHZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(O2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Furan-2-yl-cyclopropyl)-carbamic acid tert-butyl ester (765 mg, 3.43 mmol) was dissolved in MeCN (7.7 mL) and cooled to −40° C. in an acetone/dry ice bath. Chloroulfonyl isocyante (0.45 mL, 5.1 mmol) was added in one portion via syringe and the reaction was allowed to stir at a temperature between −40 and −30° C. for 45 min. Anhydrous DMF (1.2 mL) was then added and stirring continued at room temperature for 30 min. The reaction was diluted with saturated aqueous NaHCO3 (100 ml) and extracted with EtOAc (3×50 mL). The combined organic layers were concentrated to a red liquid and chromatographed (silica, 5→25% EtOAc/hexanes) to give 400 mg of the title compound as a white solid, m/z 234.35 [M-t-Bu+MeCN]+.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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